molecular formula C7H3N3O2 B11522665 6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate

6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B11522665
M. Wt: 161.12 g/mol
InChI Key: KJFJURQAYPNXQY-UHFFFAOYSA-N
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Description

6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C_7H_3N_3O_2 It is known for its unique structure, which includes a benzoxadiazole ring with a cyano group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt. This intermediate is then treated with sodium nitrite and copper powder to yield the desired product. The reaction conditions generally include:

    Temperature: Ambient temperature

    Solvent: Aqueous medium

    Catalyst: Copper powder

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 2-aminobenzonitrile, nitrous acid, sodium nitrite, and copper powder

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Crystallization or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation Products: Various oxides of the benzoxadiazole ring.

    Reduction Products: Hydroxyl derivatives of the original compound.

    Substitution Products: Halogenated benzoxadiazole derivatives.

Scientific Research Applications

6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

    Biology: Employed in the study of enzyme activities and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, leading to reduced activity.

    Fluorescence: Emission of fluorescence upon excitation, useful in imaging and detection applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazole-5-carbonitrile
  • 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate
  • 7-Nitro-2,1,3-benzoxadiazole

Uniqueness

6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific combination of a cyano group and an oxo group on the benzoxadiazole ring. This structure imparts distinct chemical properties, such as enhanced fluorescence and specific reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O2/c8-4-5-1-2-6-7(3-5)10(11)12-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFJURQAYPNXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1C#N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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